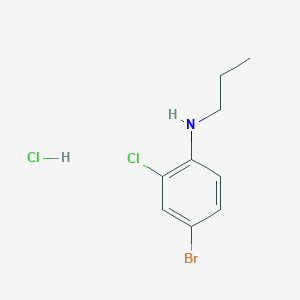

4-bromo-2-chloro-N-propylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-bromo-2-chloro-N-propylaniline hydrochloride” is a chemical compound with the CAS Number: 2138033-07-3 . It has a molecular weight of 285.01 and is typically available in powder form . The compound is used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7 (10)6-8 (9)11;/h3-4,6,12H,2,5H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a melting point of 139-140 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Electrosynthesis and Electrooxidation

The study of the electrochemical oxidation of various haloanilines, including 4-bromoaniline, in acetonitrile solution has revealed intriguing findings. It was discovered that in the case of 4-bromoaniline, the substituent in the para position is eliminated in the dimerization step after being oxidized to bromine, which then quantitatively substitutes the free ortho position of the starting bromoaniline. This reaction results in the formation of oxidized forms of brominated 4-amino-diphenylamines alongside brominated anilines. This study presents valuable insights into the electrochemical behavior and potential synthesis routes for related compounds, including 4-bromo-2-chloro-N-propylaniline hydrochloride (Kádár et al., 2001).

Substituent Effects in Electrooxidation

Research into the electrooxidation of 4-halogenoanilines has highlighted the importance of halogen substituents in these processes. The study detailed the peculiarities of electrooxidation for 4-chloro-, bromo-, and iodoanilines, including the formation of main oxidized forms of diphenylamine type dimers and corresponding monomer 2,4-dihalogenoanilines. This research provides foundational knowledge for understanding the reactivity and applications of compounds like this compound in electrochemical contexts (Kádár et al., 1999).

Liquid-Liquid Extraction Studies

A study involving liquid-liquid extraction with N-n-octylaniline in a halide medium, aimed at the extractive separation of tellurium(IV) from hydrochloric acid media, presents a potential application area for related compounds. Although the study doesn't directly involve this compound, the methodologies and principles discussed could provide insights into its potential applications in extractive separation processes (Sargar & Anuse, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-bromo-2-chloro-N-propylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h3-4,6,12H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHASZFHZPSCOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)

![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)

![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)

![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)